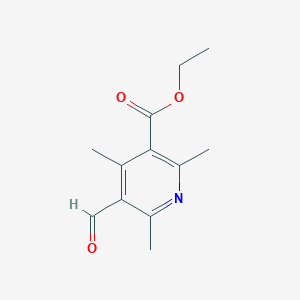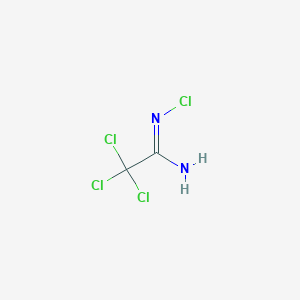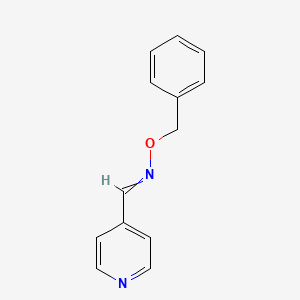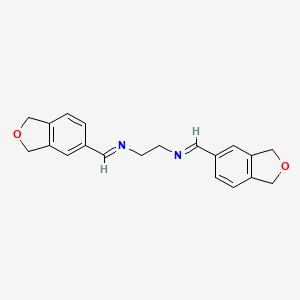
5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is part of the nicotinic acid derivatives family and is known for its unique structural properties, which include a formyl group, three methyl groups, and an ethyl ester group attached to the nicotinic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester typically involves the esterification of 5-formyl-2,4,6-trimethyl-nicotinic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Oxidation: 5-Formyl-2,4,6-trimethyl-nicotinic acid.
Reduction: 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester.
Substitution: 5-Formyl-2,4,6-trimethyl-nicotinic acid and ethanol.
Scientific Research Applications
Chemistry: 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is used as a building block in organic synthesis, particularly in the synthesis of more complex nicotinic acid derivatives .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotinic acid derivatives and their role in cellular processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways . The formyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 2,4,6-Trimethyl-nicotinic acid ethyl ester
- 5-Formyl-nicotinic acid ethyl ester
- 2,4,6-Trimethyl-nicotinic acid
Comparison: 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is unique due to the presence of both formyl and ethyl ester groups, which confer distinct chemical and biological properties compared to its analogs . The formyl group enhances its reactivity in oxidation and reduction reactions, while the ethyl ester group improves its solubility and stability .
Properties
CAS No. |
28569-08-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3 |
InChI Key |
CVHRYOCKFVWTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969104.png)

![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969107.png)

![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)

![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)
![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)


![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


